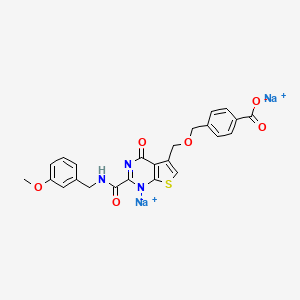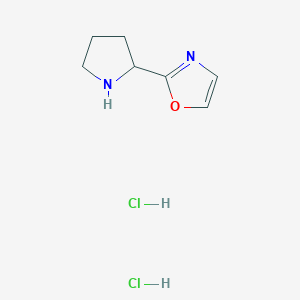
2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride
Overview
Description
Synthesis Analysis
Pyrrolidine derivatives are often synthesized using various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings1. For example, a palladium-catalyzed pyrrolidin-2-yl methylation of (hetero)arenes has been developed2.Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists3. The structure of the molecule is likely to be influenced by the stereochemistry of the pyrrolidine ring and the spatial orientation of substituents3.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, a wide range of (hetero)arenes underwent the regioselective thianthrenation to generate the arylthianthrenium triflate, and the developed Pd-catalyzed alkene carboamination and carboalkoxylation reactions afforded the corresponding biologically important pyrrolidine derivatives2.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride” would depend on its exact structure. However, similar compounds like “2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride” have a molecular weight of 260.16 g/mol5.Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, have been systematized, revealing their potential in creating insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative activity agents (Abdurakhmanova et al., 2018).
Biological Significance and Applications
- Pyrrolidine, a core structure related to 2-(Pyrrolidin-2-yl)-1,3-oxazole, is highlighted for its versatility in drug discovery, offering a scaffold for the development of compounds targeting human diseases due to its unique stereochemistry and 3D structure (Li Petri et al., 2021).
- Oxazole scaffolds, similar to the structure of interest, are identified for their presence in various pharmacologically active derivatives, leading to research into their use for developing new therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties (Kaur et al., 2018).
Advanced Materials and Optical Applications
- Diketopyrrolopyrroles, compounds related to the pyrrolidine and oxazole families, are utilized for their high-quality pigments and applications in electronics and solar cells, demonstrating the broader utility of related heterocyclic compounds in material science (Grzybowski & Gryko, 2015).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for the compound for detailed information.
Future Directions
The future directions in the field of pyrrolidine derivatives are promising. The demonstrated late-stage functionalization and enantioselective reaction will help to promote the potential application of the established method in organic synthesis and related fields2.
Please note that this information is based on general knowledge and similar compounds, and may not be directly applicable to “2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride”. For specific information, please refer to the relevant literature or consult a chemistry professional.
properties
IUPAC Name |
2-pyrrolidin-2-yl-1,3-oxazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-2-6(8-3-1)7-9-4-5-10-7;;/h4-6,8H,1-3H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJZXZBOPWSELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





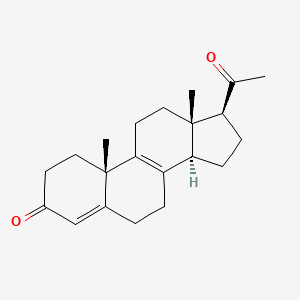


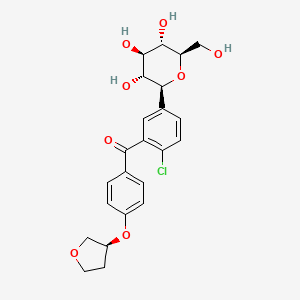

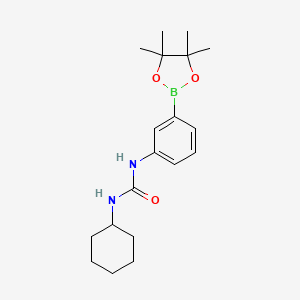
![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)

![[(1R,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1436095.png)
![(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1436097.png)

